Cas no 1498069-17-2 (Tert-butyl 6-amino-2-methylheptanoate)

Tert-butyl 6-amino-2-methylheptanoate is a chiral ester derivative featuring both an amino and a tert-butyl ester functional group. This compound is valuable in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and bioactive molecules. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, while the amino group allows for further functionalization. Its branched alkyl chain contributes to steric hindrance, influencing stereoselective reactions. The compound is commonly utilized in peptide synthesis and medicinal chemistry due to its compatibility with standard coupling reagents and its role in constructing complex molecular architectures. Proper handling under inert conditions is recommended to preserve reactivity.
Tert-butyl 6-amino-2-methylheptanoate structure
1498069-17-2 structure
Product name:Tert-butyl 6-amino-2-methylheptanoate
CAS No:1498069-17-2
MF:C12H25NO2
MW:215.332403898239
MDL:MFCD21212932
CID:5685988
PubChem ID:65285372

Tert-butyl 6-amino-2-methylheptanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 6-amino-2-methylheptanoate
    • EN300-24824995
    • AKOS014620132
    • 1498069-17-2
    • Heptanoic acid, 6-amino-2-methyl-, 1,1-dimethylethyl ester
    • Tert-butyl 6-amino-2-methylheptanoate
    • MDL: MFCD21212932
    • Inchi: 1S/C12H25NO2/c1-9(7-6-8-10(2)13)11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3
    • InChI Key: PBNNTSXNQQPUIN-UHFFFAOYSA-N
    • SMILES: O(C(C(C)CCCC(C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 215.188529040g/mol
  • Monoisotopic Mass: 215.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 0.917±0.06 g/cm3(Predicted)
  • Boiling Point: 267.6±23.0 °C(Predicted)
  • pka: 10.87±0.35(Predicted)

Tert-butyl 6-amino-2-methylheptanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24824995-10.0g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2 95%
10.0g
$3992.0 2024-06-19
Enamine
EN300-24824995-5.0g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2 95%
5.0g
$2692.0 2024-06-19
Enamine
EN300-24824995-1g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2
1g
$928.0 2023-09-15
Enamine
EN300-24824995-0.5g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2 95%
0.5g
$891.0 2024-06-19
Enamine
EN300-24824995-1.0g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2 95%
1.0g
$928.0 2024-06-19
Enamine
EN300-24824995-0.05g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2 95%
0.05g
$780.0 2024-06-19
Enamine
EN300-24824995-5g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2
5g
$2692.0 2023-09-15
Enamine
EN300-24824995-10g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2
10g
$3992.0 2023-09-15
Enamine
EN300-24824995-2.5g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2 95%
2.5g
$1819.0 2024-06-19
Enamine
EN300-24824995-0.25g
tert-butyl 6-amino-2-methylheptanoate
1498069-17-2 95%
0.25g
$855.0 2024-06-19

Tert-butyl 6-amino-2-methylheptanoate Related Literature

Additional information on Tert-butyl 6-amino-2-methylheptanoate

Comprehensive Overview of Tert-butyl 6-amino-2-methylheptanoate (CAS No. 1498069-17-2): Properties, Applications, and Industry Insights

Tert-butyl 6-amino-2-methylheptanoate (CAS No. 1498069-17-2) is a specialized organic compound gaining traction in pharmaceutical and fine chemical industries due to its unique structural features. This ester derivative, characterized by its tert-butyl group and amino functionality, serves as a versatile building block in synthetic chemistry. Its molecular formula, C12H25NO2, and moderate lipophilicity make it particularly valuable for drug discovery applications, where researchers frequently search for terms like "amino ester synthesis" or "tert-butyl protecting group strategies."

Recent trends in peptide mimetics and small molecule drug development have amplified interest in this compound. Analytical techniques such as HPLC purity analysis (often queried alongside CAS numbers) confirm its stability under standard storage conditions. The compound's chiral center at the 2-position makes it relevant to discussions about stereoselective synthesis – a hot topic in medicinal chemistry forums. Industry professionals increasingly seek information about scalable production methods for such intermediates, reflecting growing demand.

The physicochemical properties of Tert-butyl 6-amino-2-methylheptanoate warrant attention. With a typical purity grade >97% and characteristic solubility profiles (soluble in organic solvents like dichloromethane, less so in water), it aligns with requirements for high-yield coupling reactions. These attributes explain why search queries containing "amino acid protecting groups" and "ester hydrolysis kinetics" often lead to technical literature mentioning this compound. Its thermal stability (decomposition >150°C) makes it suitable for diverse reaction conditions.

In pharmaceutical applications, this compound frequently appears in patents related to protease inhibitors and metabolic modulators. The 6-amino-2-methylheptanoate backbone provides structural similarity to bioactive molecules, explaining its utility in structure-activity relationship (SAR) studies. Current research trends show particular interest in its potential for targeted drug delivery systems, with scientists investigating its compatibility with biodegradable polymers – a frequently searched topic in biomaterials science.

Quality control protocols for CAS No. 1498069-17-2 emphasize spectroscopic characterization (1H/13C NMR, IR) and chromatographic purity verification, addressing common purchaser concerns about batch-to-batch consistency. The compound's shelf life and storage recommendations (typically 2-8°C under inert atmosphere) respond to frequently asked questions about chemical stability best practices. These technical details are crucial for researchers comparing alternative amino-protected intermediates for their projects.

Emerging applications in asymmetric catalysis and organocatalysis have expanded the compound's relevance beyond traditional medicinal chemistry. Its structural features enable participation in multicomponent reactions – a growing area of interest in green chemistry circles. This explains rising search volumes for combinations like "tert-butyl ester chiral auxiliary" and "amino acid derivative catalysts" in academic literature databases.

From a commercial perspective, Tert-butyl 6-amino-2-methylheptanoate occupies a niche but growing segment of the custom synthesis market. Procurement specialists often search for bulk pricing trends and GMP-compliant suppliers of such intermediates. The compound's regulatory status (generally not classified as hazardous under major chemical inventories) facilitates international shipping – a practical consideration frequently discussed in industry forums alongside CAS number inquiries.

Ongoing research continues to uncover novel applications for this molecular scaffold. Recent publications explore its incorporation into bioactive macrocycles and molecular probes, areas generating substantial scientific interest. These developments correlate with increased searches for "constrained peptide design" and "fluorescent labeling reagents" – demonstrating how fundamental building blocks like CAS No. 1498069-17-2 enable cutting-edge innovations.

For synthetic chemists, the compound's orthogonal protection scheme (tert-butyl ester alongside primary amine) offers strategic advantages in multi-step syntheses. This explains persistent interest in "selective deprotection methods" within organic chemistry communities. The molecule's balanced polarity (logP ~2.5) makes it particularly valuable for developing CNS-penetrant compounds – a key focus area in contemporary drug discovery programs.

As the pharmaceutical industry increasingly prioritizes three-dimensional molecular complexity, intermediates like Tert-butyl 6-amino-2-methylheptanoate gain importance for constructing sp3-rich architectures. This trend aligns with search patterns emphasizing "fragment-based drug design" and "saturation enhancement strategies". The compound's commercial availability from specialized suppliers addresses practical needs expressed in queries about "difficult-to-synthesize chiral building blocks."

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